

# An In-Depth Technical Guide to 2-(2-Bromophenyl)-1H-benzimidazole

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## Compound of Interest

Compound Name: 2-(2-Bromophenyl)-1H-benzimidazole

Cat. No.: B1266510

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## Introduction

**2-(2-Bromophenyl)-1H-benzimidazole** is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzimidazole, a structural motif found in numerous biologically active molecules, this compound serves as a versatile scaffold for the development of novel therapeutic agents. Its chemical structure, featuring a benzimidazole core substituted with a 2-bromophenyl group, imparts unique physicochemical properties that are currently being explored for a range of applications, including as a potential anti-cancer agent. This technical guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, physicochemical properties, synthesis, biological activity, and potential mechanisms of action of **2-(2-Bromophenyl)-1H-benzimidazole**.

## Nomenclature and Chemical Identity

- IUPAC Name: **2-(2-bromophenyl)-1H-benzimidazole**[\[1\]](#)
- Synonyms:
  - 1H-benzimidazole, 2-(2-bromophenyl)-

- 2-(2-Bromophenyl)-1H-1,3-benzodiazole
- 2-(2-Bromophenyl)-1H-benzo[d]imidazole
- 2-(2-Bromophenyl)benzimidazole
- Benzimidazole, 2-(o-bromophenyl)-
- G 641
- G 641 (biocide)
- NSC 128738[2]

## Physicochemical Properties

Property	Value	Reference
CAS Number	13275-42-8	[2][3]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> BrN <sub>2</sub>	[2][3]
Molecular Weight	273.13 g/mol	[1][3]
Melting Point	235-240 °C	[3]
Appearance	Solid	[3]

## Synthesis of 2-(2-Bromophenyl)-1H-benzimidazole

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with several reliable methods available. The most common and direct approach for the synthesis of **2-(2-Bromophenyl)-1H-benzimidazole** involves the condensation reaction of o-phenylenediamine with 2-bromobenzaldehyde. This reaction, a variant of the Weidenhagen synthesis, typically proceeds in the presence of an oxidizing agent.

## Experimental Protocol: Condensation of o-Phenylenediamine and 2-Bromobenzaldehyde

This protocol is a general procedure adapted from established methods for benzimidazole synthesis.

#### Materials:

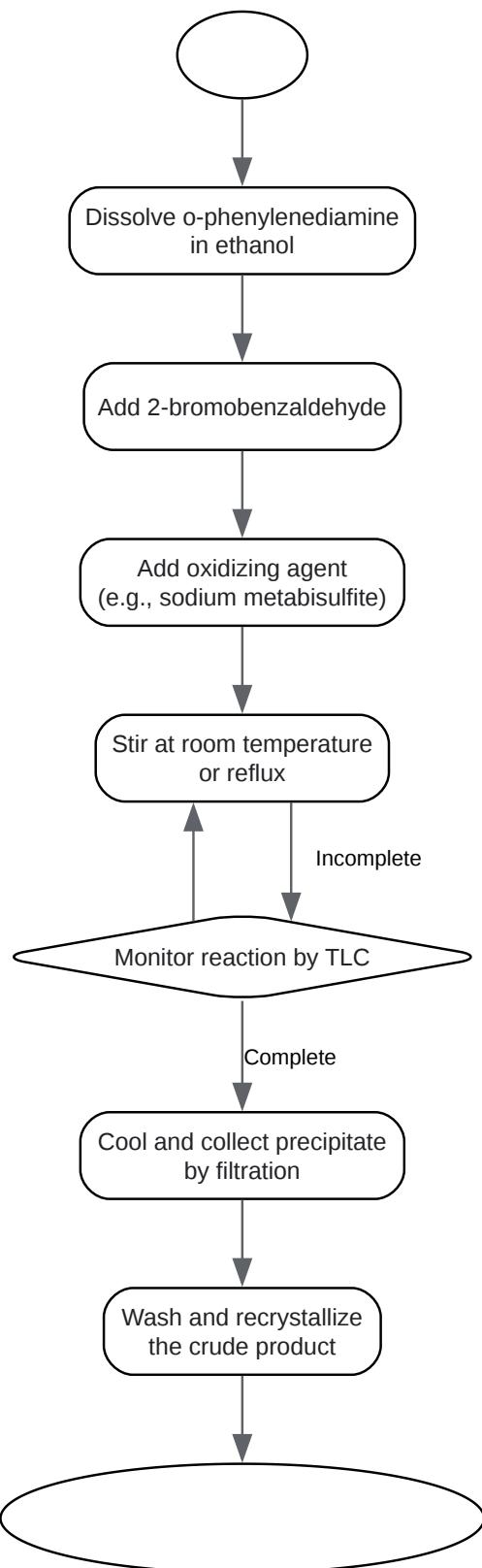
- o-Phenylenediamine
- 2-Bromobenzaldehyde
- Ethanol (or another suitable solvent like methanol or acetic acid)
- An oxidizing agent (e.g., sodium metabisulfite, hydrogen peroxide, or air)
- Catalyst (optional, e.g., p-toluenesulfonic acid)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol.
- **Addition of Aldehyde:** To this solution, add 2-bromobenzaldehyde (1.0 equivalent).
- **Addition of Oxidant/Catalyst:** Introduce the chosen oxidizing agent. For instance, sodium metabisulfite can be used to facilitate the cyclization and oxidation. If required, a catalytic amount of an acid like p-toluenesulfonic acid can be added to promote the initial condensation.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the specific reagents and conditions used. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion of the reaction, the mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified.

- Purification: The crude product is washed with a suitable solvent (e.g., cold water or ethanol) to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure **2-(2-Bromophenyl)-1H-benzimidazole**.

Logical Workflow for the Synthesis:

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Caption: General workflow for the synthesis of **2-(2-Bromophenyl)-1H-benzimidazole**.

# Biological Activity and Potential Applications

Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, and **2-(2-Bromophenyl)-1H-benzimidazole** is no exception. Recent studies have highlighted its potential as an anti-cancer agent, particularly against breast cancer.

## Anticancer Activity

Research has demonstrated the cytotoxic effects of **2-(2-Bromophenyl)-1H-benzimidazole** against human cancer cell lines. A notable study investigated its efficacy against the MCF-7 breast cancer cell line.

Quantitative Cytotoxicity Data:

Cell Line	Assay	IC <sub>50</sub> Value	Reference
MCF-7 (Human Breast Adenocarcinoma)	Cytotoxicity Assay	15.17 µg/mL	[4]

These findings suggest that **2-(2-Bromophenyl)-1H-benzimidazole** is a promising candidate for further investigation in the development of novel anti-cancer therapies.[4]

## Antimicrobial Activity

While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for **2-(2-Bromophenyl)-1H-benzimidazole** are not extensively reported in the readily available literature, the benzimidazole scaffold is well-known for its antimicrobial properties. Further studies are warranted to fully characterize the antibacterial and antifungal spectrum of this particular derivative.

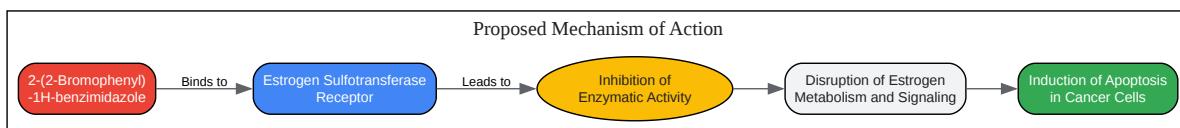
## Mechanism of Action and Signaling Pathways

The precise mechanism of action for the anti-cancer activity of **2-(2-Bromophenyl)-1H-benzimidazole** is an active area of investigation. However, computational and molecular docking studies have provided valuable insights into its potential molecular targets.

## Molecular Docking Studies and Potential Targets

Molecular docking simulations have been employed to predict the binding affinity and interaction of **2-(2-Bromophenyl)-1H-benzimidazole** with various biological targets implicated in cancer progression. One such study identified a high binding affinity with the estrogen sulfotransferase receptor.[4]

Proposed Signaling Pathway Involvement:



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Caption: Proposed mechanism of action via inhibition of the estrogen sulfotransferase receptor.

The inhibition of estrogen sulfotransferase is a significant finding, as this enzyme plays a crucial role in the metabolism of estrogens, which are key drivers in the proliferation of hormone-dependent breast cancers. By inhibiting this enzyme, **2-(2-Bromophenyl)-1H-benzimidazole** may disrupt estrogen signaling pathways, ultimately leading to the induction of apoptosis in cancer cells.

## Spectroscopic Data

The structural elucidation of **2-(2-Bromophenyl)-1H-benzimidazole** is supported by various spectroscopic techniques.

- Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques have been used to identify the characteristic vibrational modes of the molecule, confirming the presence of the benzimidazole and bromophenyl functional groups.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method have been performed to predict the <sup>1</sup>H

and  $^{13}\text{C}$  NMR chemical shifts, which are essential for the structural confirmation of the synthesized compound.[4]

## Conclusion

**2-(2-Bromophenyl)-1H-benzimidazole** is a compound of significant interest with demonstrated potential as an anti-cancer agent. Its straightforward synthesis, coupled with its promising cytotoxic activity against breast cancer cells and a plausible mechanism of action involving the inhibition of estrogen sulfotransferase, makes it a valuable lead compound for further drug development efforts. Future research should focus on detailed *in vivo* studies to validate its therapeutic efficacy and safety profile, as well as a more in-depth exploration of its antimicrobial properties and the elucidation of its effects on other cancer-related signaling pathways. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising molecule.

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